molecular formula C7H4F2IN3 B13342196 6-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine

6-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine

Cat. No.: B13342196
M. Wt: 295.03 g/mol
InChI Key: SVROZPOVEFKNRA-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine is a heterocyclic compound that features both imidazo and pyridazine rings. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine typically involves the functionalization of imidazo[1,2-b]pyridazine scaffolds. One common method includes the bromination of 3-amino-6-bromopyridazine followed by a ring-closing reaction using a catalyst such as lanthanide Lewis acid . The reaction conditions are generally mild, and the process is suitable for industrial-scale production.

Industrial Production Methods: For industrial production, the process involves dissolving 3-amino-6-bromopyridazine in a solvent, followed by bromination with a bromination reagent. The mixture is then treated with a catalyst and a ring-closing reagent to obtain the desired product . This method is efficient, improving product yield and quality, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution
Common Reagents and Conditions:
  • Oxidation : Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction : Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution : Often involves halogenation reactions using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the imidazo[1,2-b]pyridazine scaffold .

Scientific Research Applications

6-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of interleukin-17A (IL-17A), a pro-inflammatory cytokine involved in chronic inflammation and autoimmune diseases such as psoriasis and rheumatoid arthritis . The compound binds to the IL-17 receptor, blocking the signaling pathway and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds:

  • Imidazo[1,2-a]pyridines
  • Imidazo[1,2-a]pyrazines
  • Pyridazine derivatives

Uniqueness: 6-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine stands out due to its unique combination of difluoromethyl and iodo substituents, which confer distinct physicochemical properties and biological activities. Compared to other similar compounds, it offers enhanced stability and reactivity, making it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C7H4F2IN3

Molecular Weight

295.03 g/mol

IUPAC Name

6-(difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H4F2IN3/c8-7(9)4-1-2-6-11-3-5(10)13(6)12-4/h1-3,7H

InChI Key

SVROZPOVEFKNRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2N=C1C(F)F)I

Origin of Product

United States

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